molecular formula C15H15N B13675087 8-Phenyl-1,2,3,4-tetrahydroquinoline CAS No. 60640-18-8

8-Phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13675087
CAS No.: 60640-18-8
M. Wt: 209.29 g/mol
InChI Key: PYQFOHJZRJICKP-UHFFFAOYSA-N
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Description

8-Phenyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse chemical properties and biological activities

Chemical Reactions Analysis

Types of Reactions: 8-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which have significant applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 8-Phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: The presence of the phenyl group at the 8th position in 8-Phenyl-1,2,3,4-tetrahydroquinoline enhances its reactivity and potential for diverse applications. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its unique chemical and biological properties .

Properties

CAS No.

60640-18-8

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

8-phenyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-16-15(13)14/h1-4,6-8,10,16H,5,9,11H2

InChI Key

PYQFOHJZRJICKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)C3=CC=CC=C3)NC1

Origin of Product

United States

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